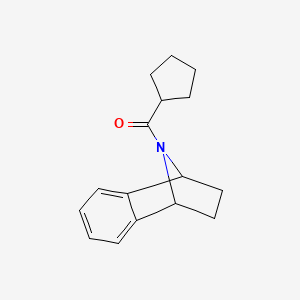

1-氟-3-异硫氰酸丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

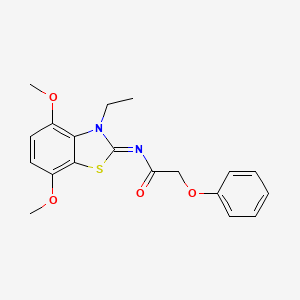

The synthesis of fluorinated compounds, such as fluorocyclopropanes, involves various methods including the addition of carbenes to fluoroalkenes and the addition of fluorocarbenes to alkenes . Although the exact synthesis of 1-Fluoro-3-isothiocyanatopropane is not detailed, similar approaches could potentially be applied. For instance, the in situ generation of isothiocyanates followed by their reaction with fluorinated compounds is a plausible method for synthesizing such molecules .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Fluoro-3-isothiocyanatopropane often features significant conformational aspects due to the presence of fluorine and isothiocyanate groups. For example, in fluorobenzoyl-isothiocyanate derivatives, the carbonyl and thiourea groups are almost planar, and the molecules adopt an antiperiplanar conformation stabilized by intramolecular hydrogen bonds . This suggests that 1-Fluoro-3-isothiocyanatopropane may also exhibit a planar structure around the isothiocyanate group, with possible intramolecular interactions.

Chemical Reactions Analysis

The reactivity of fluorinated isothiocyanates is not directly addressed in the provided papers. However, isothiocyanates are known to be reactive towards nucleophiles, and the presence of a fluorine atom could influence the reactivity due to its electronegativity and potential for electronic effects . The papers do not provide specific reactions for 1-Fluoro-3-isothiocyanatopropane, but it can be inferred that it may participate in reactions typical of isothiocyanates, such as with amines to form thioureas.

Physical and Chemical Properties Analysis

The physical properties of fluoro-isothiocyanated compounds, such as liquid crystals, have been studied, revealing that the position of the fluoro substituent significantly affects properties like birefringence, dielectric permittivity, and viscosity . Although 1-Fluoro-3-isothiocyanatopropane is not a liquid crystal, the presence of both fluorine and isothiocyanate groups suggests that it could exhibit unique physical properties, potentially useful in various applications.

科学研究应用

氟在制药和农化科学中的作用

氟的高电负性和小的原子半径使其成为制药、农化和材料科学中的关键元素。三氟甲基硫基团以其高亲脂性和强吸电子性质而闻名,它显著提高了药物分子的细胞膜渗透性和化学/代谢稳定性。制备三氟甲基硫醇化化合物的经典方法通常需要苛刻的条件。相比之下,亲电三氟甲基硫醇化试剂提供了一种更具吸引力的后期底物修饰策略,促进了三氟甲基硫基团轻松地嵌入小分子中 (Shao 等,2015)。

氟代苯甲酰硫脲的结构和振动性质

4-氟苯甲酰异硫氰酸酯与氟代苯胺反应合成了 1-(4-氟苯甲酰)-3-(异构氟苯基)硫脲,突出了氟取代对分子性质的影响。这些化合物在羰基和硫脲基团中表现出平面性,反平行构象由分子内氢键稳定,证明了氟对分子结构和键合的细微影响 (Saeed 等,2011)。

氟在有机合成中

由于氟对分子性质的独特影响,将氟原子纳入有机化合物是一个重点领域。这项研究跨越了精密氟化试剂的开发,用于选择性氟化,突出了 C-F 键形成和活化的演变方法。此类进展为合成氟有机化合物提供了新的途径,突出了氟在有机化学和材料科学中的重要性 (Amii & Uneyama,2009)。

碳纳米管的氟化

对碳纳米管 (CNT) 用氟进行功能化的研究揭示了修改 CNT 性质以用于各种应用的潜力。烷基锂试剂促进了烷基与氟化纳米管的连接,表明直径较小的管更容易烷基化。这种功能化过程不仅证明了氟改变材料性质的能力,还强调了 CNT 在材料科学中的多功能性 (Saini 等,2003)。

用于金属离子检测的氟代离子载体

基于聚硫杂烷和聚硫烷衍生物以及蒽的氟代离子载体的开发展示了氟在设计用于金属离子(特别是银)的选择性传感器的应用。这些化合物在金属离子结合时表现出荧光变化,突出了氟在创建灵敏且选择性的化学传感器中的作用 (Ishikawa 等,1999)。

属性

IUPAC Name |

1-fluoro-3-isothiocyanatopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FNS/c5-2-1-3-6-4-7/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKAEXNYIPTWDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=S)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2538161.png)

![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)

![N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2538168.png)

![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)